Guanidine, N,N'''-1,8-octanediylbis-
Description
N,N'''-1,8-octanediylbisguanidine, also known by synonyms such as 1,1'-(Octane-1,8-diyl)diguanidine, is a bifunctional organic compound featuring two guanidine (B92328) units linked by an eight-carbon aliphatic chain. nih.govnih.gov Its structure presents a unique combination of a flexible, hydrophobic hydrocarbon linker and two highly basic, hydrophilic guanidine groups. This duality underpins its investigation in academic research, particularly in areas where molecular recognition, catalysis, and supramolecular chemistry are prominent.
Structure
2D Structure
Properties
IUPAC Name |
2-[8-(diaminomethylideneamino)octyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N6/c11-9(12)15-7-5-3-1-2-4-6-8-16-10(13)14/h1-8H2,(H4,11,12,15)(H4,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUYNASTGNDRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C(N)N)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275007 | |
| Record name | 2-[8-(diaminomethylideneamino)octyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19010-48-1 | |
| Record name | 2-[8-(diaminomethylideneamino)octyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization and Analytical Techniques for N,n 1,8 Octanediylbisguanidine
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure and conformation of N,N'''-1,8-octanediylbisguanidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Bisguanidine Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of flexible molecules like N,N'''-1,8-octanediylbisguanidine in solution. nih.gov The conformation of the molecule is largely determined by the rotation around the numerous C-C and C-N bonds of the octamethylene chain and the guanidinium (B1211019) groups.
Due to the symmetry of the molecule, simplified ¹H and ¹³C NMR spectra are expected. The protons and carbons of the octamethylene chain would give rise to a set of signals in the aliphatic region of the spectrum. The chemical shifts of the methylene groups would be influenced by their proximity to the electron-withdrawing guanidine (B92328) groups.
Expected ¹H and ¹³C NMR Chemical Shifts:
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Guanidinium N-H | Broad signal, dependent on solvent and pH | - |
| Methylene adjacent to N (α-CH₂) | ~3.1-3.3 | ~40-45 |
| Methylene β to N (β-CH₂) | ~1.5-1.7 | ~26-28 |
| Central methylenes (γ, δ-CH₂) | ~1.2-1.4 | ~28-30 |
| Guanidinium Carbon (C=N) | - | ~155-160 |
Note: These are estimated values based on analogous structures and are subject to solvent and other experimental conditions.
Conformational flexibility can be studied using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). sdsu.edu These experiments can detect through-space interactions between protons, providing information about the spatial arrangement of the octamethylene chain. At low temperatures, the rotation around the C-N bonds might be slow enough to be observed on the NMR timescale, potentially leading to the appearance of multiple conformers. mdpi.com
Mass Spectrometry-Based Methods
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of N,N'''-1,8-octanediylbisguanidine and for its sensitive detection in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Bisguanidine Detection
Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the analysis of non-volatile, polar compounds like N,N'''-1,8-octanediylbisguanidine. unipd.itnih.gov A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column could be used for separation, coupled to a mass spectrometer with an electrospray ionization (ESI) source. In positive ion mode, the molecule would be expected to readily form multiply charged ions, such as [M+H]⁺ and [M+2H]²⁺.
A developed LC-MS/MS method would offer high sensitivity and selectivity for the quantification of N,N'''-1,8-octanediylbisguanidine in various samples. researchgate.netfda.gov
Hypothetical LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C18 or HILIC |
| Mobile Phase | Acetonitrile/water with formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ or [M+2H]²⁺ |
| Product Ions (Q3) | Characteristic fragment ions |
Derivatization Strategies for Mass Spectrometric Enhancement
To improve the chromatographic properties and enhance the sensitivity of mass spectrometric detection, derivatization of the guanidine groups can be employed. mdpi.com Derivatization can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns, and can introduce easily ionizable moieties or groups that lead to characteristic fragmentation patterns. mdpi.comnih.gov
Several reagents can be used to derivatize guanidino groups, a strategy often employed in the analysis of arginine-containing peptides. For instance, reaction with diones can form stable pyrimidine derivatives.
Chromatographic Separation Techniques
Chromatographic techniques are essential for the purification and isolation of N,N'''-1,8-octanediylbisguanidine, as well as for its quantitative analysis.
High-performance liquid chromatography (HPLC) is a versatile technique for the separation of N,N'''-1,8-octanediylbisguanidine. nih.gov Given the polar and basic nature of the compound, several HPLC modes can be considered:
Reversed-Phase HPLC (RP-HPLC): While the compound itself is quite polar, the octamethylene chain provides some hydrophobicity, allowing for retention on C8 or C18 columns, especially with the use of ion-pairing reagents.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds and would likely provide good retention and separation.
Ion-Exchange Chromatography (IEC): Due to the basic nature of the guanidine groups, which are protonated at neutral and acidic pH, cation-exchange chromatography is a highly effective method for separation and purification. sielc.com
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for the separation of guanidine-containing compounds. sielc.com
For analytical purposes, detection can be achieved using UV (if a suitable derivative is made), an evaporative light scattering detector (ELSD), or a charged aerosol detector (CAD), in addition to mass spectrometry. sielc.com
High-Performance Liquid Chromatography (HPLC) Method Development for Bisguanidines
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of a wide array of chemical compounds. For highly polar and basic molecules like bisguanidines, which includes N,N'''-1,8-octanediylbisguanidine, conventional reversed-phase chromatography can be challenging due to poor retention. Therefore, alternative chromatographic modes are often employed.
Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable option for retaining and separating polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes. The retention of bisguanidines in HILIC is influenced by the organic solvent content, buffer pH, and ionic strength of the mobile phase.
Ion-pair chromatography is another effective strategy. In this technique, an ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes, is added to the mobile phase. This reagent forms a neutral ion pair with the positively charged guanidinium groups of the bisguanidine, which can then be retained and separated on a conventional reversed-phase column. The choice and concentration of the ion-pairing reagent, as well as the mobile phase pH and organic content, are critical parameters for optimizing separation.
Cation-exchange chromatography directly leverages the positive charge of bisguanidines. In this mode, a stationary phase with negatively charged functional groups is used. The positively charged bisguanidine analytes are retained on the column and are eluted by increasing the ionic strength or decreasing the pH of the mobile phase. A simple and sensitive HPLC method for the quantitative determination of guanidine in high salt and protein matrices has been developed using a cation-exchange column.
A hypothetical HPLC method development for a bisguanidine like N,N'''-1,8-octanediylbisguanidine could involve screening various columns and mobile phase conditions, as outlined in the interactive table below.
Table 1: Hypothetical HPLC Method Development Parameters for Bisguanidines
| Parameter | HILIC | Ion-Pair Chromatography | Cation-Exchange Chromatography |
| Stationary Phase | Amide, Silica (B1680970), Diol | C18, C8 | Strong Cation Exchange (SCX) |
| Mobile Phase A | Water with buffer (e.g., 10 mM Ammonium Formate, pH 3) | Water with buffer and ion-pair reagent (e.g., 5 mM Sodium Dodecyl Sulfate in 20 mM Phosphate (B84403) Buffer, pH 7) | Aqueous buffer (e.g., 20 mM Phosphate Buffer, pH 3) |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol | High salt concentration buffer (e.g., 1 M NaCl in 20 mM Phosphate Buffer, pH 3) |
| Gradient | 95% to 60% B over 15 min | 10% to 80% B over 20 min | 0% to 100% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm, ELSD, or Mass Spectrometry (MS) | UV at 210 nm or MS | UV at 210 nm or Conductivity Detector |
Electrophoretic Separation of Guanidine-Containing Species
Electrophoretic techniques, particularly capillary electrophoresis (CE), offer high-efficiency separations for charged species and are well-suited for the analysis of guanidine-containing compounds. The separation in CE is based on the differential migration of analytes in an electric field.
Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation occurs in a buffer-filled capillary based on the charge-to-size ratio of the analytes. Due to the high positive charge of bisguanidines, CZE can provide rapid and efficient separations. A CZE method has been successfully established for the stability study of the related biguanide, metformin, and its degradation product, cyanoguanidine nih.gov. The separation was achieved in a fused-silica capillary with a citrate buffer at pH 6.7 nih.gov.
Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged analytes. In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Analytes can partition between the aqueous buffer and the micelles, providing an additional separation mechanism. An analytical procedure has been developed for the determination of five guanidino compounds in the serum of uremic patients by MEKC using sodium dodecyl sulfate (SDS) as the micellar medium osti.gov. This demonstrates the utility of MEKC for the analysis of complex mixtures containing guanidine derivatives.
The development of an electrophoretic method for N,N'''-1,8-octanediylbisguanidine would involve the optimization of several key parameters, as shown in the interactive table below.
Table 2: Key Parameters for Electrophoretic Method Development for Guanidine-Containing Species
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused-silica, 50 µm i.d., 50-70 cm total length | Fused-silica, 50-75 µm i.d., 40-60 cm total length |
| Background Electrolyte | 25-100 mM Phosphate or Citrate buffer, pH 2.5-7.0 | 20-50 mM Borate or Phosphate buffer with 25-100 mM SDS, pH 8-10 |
| Applied Voltage | 15-30 kV | 15-25 kV |
| Temperature | 20-30 °C | 20-30 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 200-220 nm | UV at 200-220 nm |
X-ray Crystallography for Solid-State Structure Determination of Bisguanidine Salts and Complexes
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the conformation and coordination behavior of molecules like N,N'''-1,8-octanediylbisguanidine.
The guanidine group is a strong hydrogen bond donor, and the bisguanidine structure allows for the formation of extensive hydrogen-bonding networks in the solid state, leading to the formation of well-ordered crystals suitable for X-ray diffraction analysis. Furthermore, the strong basicity of the guanidine moieties facilitates the formation of crystalline salts with a variety of acids.
The coordination chemistry of bisguanidines with transition metals has also been explored, and X-ray crystallography has been instrumental in characterizing the resulting complexes. These studies show that bisguanidines can act as chelating or bridging ligands, leading to the formation of mononuclear or polynuclear metal complexes with diverse geometries.
A representative table of crystallographic data for a related guanidinium salt is provided below to illustrate the type of information obtained from an X-ray crystallographic study.
Table 3: Representative Crystallographic Data for a Guanidinium-based Salt
| Parameter | Value |
| Compound | 1-(4-chlorobenzyl)-1,1-dimethylguanidinium chloride |
| Chemical Formula | C10H15Cl2N3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.456(2) |
| b (Å) | 9.876(2) |
| c (Å) | 12.012(2) |
| β (°) | 111.12(3) |
| Volume (ų) | 1266.3(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.367 |
Note: The data in this table is for a representative guanidinium salt and not for N,N'''-1,8-octanediylbisguanidine.
Chemical Reactivity and Mechanistic Investigations of N,n 1,8 Octanediylbisguanidine
Acid-Base Chemistry and Protonation Behavior of Bisguanidines
Guanidines are recognized as some of the strongest organic bases. rushim.ru The high basicity of the guanidine (B92328) functional group is attributed to the resonance stabilization of the resulting guanidinium (B1211019) cation upon protonation. In N,N'''-1,8-octanediylbisguanidine, the presence of two guanidine moieties separated by an octamethylene linker leads to a polybasic character.
The protonation of bisguanidines like N,N'''-1,8-octanediylbisguanidine occurs in a stepwise manner. The first protonation step results in a monocation, and the second protonation yields a dication, which is the common form at physiological pH. nih.gov The acid-base reaction with water results in the formation of a protonated guanidinium and a hydroxide (B78521) anion. researchgate.net The pKa values of the conjugate acids are significantly high, reflecting the strong basicity of the neutral compound. The flexible octane (B31449) linker allows the two guanidinium groups to be sufficiently separated, minimizing electrostatic repulsion between the positive charges in the dicationic state. This separation influences the protonation constants (pKa values) of the two guanidine groups. The protonation behavior can be studied using techniques like potentiometric titration or NMR spectroscopy, which can reveal the degree of protonation of each nitrogen shell as a function of pH. tue.nl
Coordination Chemistry with Inorganic Species
The positively charged guanidinium groups resulting from protonation are central to the coordination chemistry of N,N'''-1,8-octanediylbisguanidine. These cationic centers can interact with a variety of anionic inorganic species through electrostatic forces and hydrogen bonding.
Interactions with Transition Metal Ions and Complex Formation
In the presence of transition metal ions, N,N'''-1,8-octanediylbisguanidine can facilitate the crystallization of complex metal anions. The guanidinium groups, with their multiple N-H donors, can form strong hydrogen bonds with ligands (e.g., halides, oxides) coordinated to the metal center. This interaction helps to organize the inorganic components into specific crystal lattices. The geometry and coordination number of the resulting metal complex are influenced by the metal's oxidation state and the nature of the other ligands present. tcd.ietamu.edu
| Property | Description |
| Interaction Type | Primarily electrostatic and hydrogen bonding between the guanidinium cation and anionic metal complexes. |
| Role of Bisguanidine | Acts as a counterion and a structure-directing agent. |
| Stabilization | Forms extensive hydrogen bond networks with ligands of the metal complex. |
| Resulting Structures | Facilitates the formation of crystalline solids containing complex metal anions. |
Formation of Polyoxometalate-Guanidinium Hybrid Compounds
Polyoxometalates (POMs) are large, anionic metal-oxygen clusters of early transition metals, such as tungsten, molybdenum, and vanadium. researchgate.net The highly negative charge of POMs makes them ideal partners for cationic species like protonated N,N'''-1,8-octanediylbisguanidine. The interaction between the dicationic bisguanidinium and the polyanionic POM leads to the formation of organic-inorganic hybrid compounds. rsc.org
These hybrid materials are typically formed through self-assembly in solution, where electrostatic interactions are the primary driving force. researchgate.net The bisguanidinium cation serves multiple roles: it balances the negative charge of the POM, and its size, shape, and hydrogen-bonding capabilities direct the three-dimensional arrangement of the POM clusters in the solid state. This can lead to the formation of novel materials with unique structural motifs and potential applications in catalysis. mdpi.com The organic component, N,N'''-1,8-octanediylbisguanidine, bridges POM units or fills the voids within the crystal lattice, creating a composite structure held together by non-covalent forces. researchgate.net
Reactivity in Intermolecular Interactions
The guanidinium group is a powerful motif for directing intermolecular interactions, primarily through its exceptional hydrogen-bonding capabilities.
Hydrogen Bonding Propensities and Supramolecular Chemistry of Bisguanidines
The protonated guanidinium ion is a particularly effective hydrogen bond donor. Its planar geometry and multiple N-H groups allow it to form numerous and strong hydrogen bonds with a variety of acceptors, including anions and polar organic molecules. researchgate.net A hydrogen bond is an attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like nitrogen) and another nearby electronegative atom. wikipedia.org
In N,N'''-1,8-octanediylbisguanidine, the two guanidinium groups can act in concert to bind substrates or build larger, ordered structures. This propensity for forming extensive hydrogen-bonding networks makes it a valuable building block in supramolecular chemistry and crystal engineering. researchgate.net The flexible octamethylene linker allows the molecule to adopt various conformations to optimize hydrogen bonding with guest molecules or other bisguanidine units, leading to the formation of one-, two-, or three-dimensional supramolecular assemblies. researchgate.netbeilstein-journals.org
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Interaction |
| Guanidinium N-H | Anion (e.g., Cl⁻, NO₃⁻) | Strong ion-pairing and charge-assisted hydrogen bonds. |
| Guanidinium N-H | Carbonyl Oxygen (C=O) | Directional interaction crucial for molecular recognition. |
| Guanidinium N-H | Water Oxygen (O-H₂) | Solvation and formation of hydrated crystal structures. |
| Amine N-H | Acetate Oxygen | Plays a significant role in the formation and stabilization of coordination polymers. nih.gov |
Role in Non-covalent Catalysis and Molecular Recognition
Molecular recognition is the specific interaction between two or more molecules through noncovalent forces. d-nb.info The well-defined geometry and hydrogen-bonding capabilities of the guanidinium group make N,N'''-1,8-octanediylbisguanidine an excellent candidate for molecular recognition and non-covalent catalysis. mdpi.com
In non-covalent catalysis, the catalyst binds and activates a substrate through interactions like hydrogen bonding, without forming a covalent bond. The bisguanidinium dication can act as an anion-binding catalyst, recognizing and stabilizing anionic transition states or intermediates in a reaction. mdpi.com For example, it can bind to the oxygen atoms of a carboxylate or a nitro group, enhancing the electrophilicity of the substrate and accelerating the reaction. researchgate.net This mode of action is central to its use in reactions such as the aza-Henry reaction. researchgate.net
The ability to specifically recognize and bind to certain functional groups also underpins its role in molecular recognition. The dicationic nature and the spacing of the guanidinium groups allow for the selective binding of dicarboxylates or other dianionic species with complementary geometries. nih.gov This principle is fundamental to how such molecules can interact with biological macromolecules like DNA. nih.gov The specific, non-covalent binding is a key event in many biological processes and is mimicked in artificial supramolecular systems. nih.govunl.ptrsc.org
Mechanisms of Guanidine-Mediated Denaturation of Biomolecules (Non-clinical, fundamental mechanistic studies)
The denaturation of biomolecules by guanidinium-containing compounds is a cornerstone of biochemical research, providing fundamental insights into the forces that stabilize the native conformations of proteins and nucleic acids. While specific mechanistic studies on N,N'''-1,8-octanediylbisguanidine are not extensively detailed in publicly accessible literature, the underlying principles of its denaturing action can be thoroughly understood by examining the behavior of the guanidinium ion (Gdm+), the active chemical moiety in this compound. The presence of two guanidinium groups linked by an 1,8-octanediyl chain suggests a potent denaturing capability, likely acting through cooperative or enhanced versions of the mechanisms established for simpler guanidinium salts like guanidine hydrochloride.
The prevailing scientific consensus indicates that guanidinium ions primarily denature biomolecules through direct interactions rather than by significantly altering the bulk properties of water. This direct interaction model involves the guanidinium ion associating with the surface of a biomolecule, which disrupts the delicate balance of non-covalent forces that maintain its functional, three-dimensional structure.
A key aspect of this process is a two-stage mechanism for protein unfolding. nih.gov Initially, guanidinium ions interact with and displace water molecules from the protein's surface. nih.gov This leads to the formation of a "dry molten globule," which is an expanded intermediate state where the protein's core remains largely unhydrated. nih.gov In the second stage, the denaturant molecules, followed by water, penetrate the hydrophobic core, leading to the complete disruption of the tertiary and secondary structures. nih.gov
The chemical properties of the guanidinium ion—a planar, charged species capable of hydrogen bonding—allow it to interact favorably with various components of a protein's structure. These interactions effectively solvate the polypeptide chain, making the unfolded state more energetically favorable than the folded state. The primary modes of interaction include:
Hydrogen Bonding: The guanidinium ion can act as a hydrogen bond donor, competing with and disrupting the intramolecular hydrogen bonds that are essential for stabilizing secondary structures like alpha-helices and beta-sheets. qinmuchem.com
Hydrophobic Interactions: Guanidinium ions can increase the solubility of non-polar amino acid side chains, thereby weakening the hydrophobic interactions that drive the protein to fold and bury these residues in its core. qinmuchem.com
Electrostatic and Cation-π Interactions: The positive charge of the guanidinium ion facilitates strong interactions with negatively charged amino acid residues (aspartate and glutamate) and favorable cation-π interactions with the aromatic side chains of tryptophan, tyrosine, and phenylalanine.
Research has quantified the preferential interactions of guanidinium ions with different parts of a protein, revealing a complex interplay of forces. It is generally accepted that the denaturing effect is primarily due to favorable interactions with the polar parts of proteins and aromatic side chains, with less significant interaction with non-polar, aliphatic side chains. nih.gov
The table below summarizes the types of interactions observed between the guanidinium ion and various amino acid residues, which are foundational to its denaturation mechanism.
| Interaction Type | Interacting Residues/Groups | Description of Mechanism |
| Hydrogen Bonding | Peptide Backbone, Polar Side Chains (e.g., Asparagine, Glutamine) | The NH groups of the guanidinium ion form hydrogen bonds with carbonyl oxygen atoms in the peptide backbone and with polar side chains, disrupting native intramolecular hydrogen bonds. |
| Electrostatic (Ionic) | Acidic Side Chains (Aspartate, Glutamate) | Strong salt-bridge-like interactions form between the positively charged guanidinium ion and the negatively charged carboxylate groups of acidic residues. |
| Cation-π Interactions | Aromatic Side Chains (Tryptophan, Tyrosine, Phenylalanine) | The guanidinium ion stacks against the planar, electron-rich aromatic rings, a highly favorable non-covalent interaction that helps to solvate and expose these typically buried residues. |
| Hydrophobic Solubilization | Non-polar, Aromatic Side Chains | By interacting with hydrophobic groups, guanidinium ions increase their solubility in the aqueous environment, which destabilizes the protein's compact hydrophobic core. qinmuchem.com |
Further detailed research using techniques like X-ray crystallography and computational modeling has provided a more granular view of these interactions. An analysis of protein crystal structures containing guanidinium ions identified various geometries for hydrogen-bonded pairs, each with different interaction strengths.
| Gdm+-Amino Acid H-Bond Type | Description | Average Interaction Strength (kcal/mol) |
| Parallel [p] | Two hydrogen bonds form between the guanidinium ion and two acceptor atoms on the amino acid. | High |
| Bifurcated [b] | One hydrogen atom on the guanidinium ion interacts with two acceptor atoms simultaneously. | Lower |
| Single [s] | A single hydrogen bond is formed. | Lower |
| Triple [t] | Three hydrogen bonds are formed, often with carboxylate groups. | High |
Data derived from computational studies on optimized Gdm+-amino acid pairs.
For nucleic acids, the denaturation mechanism also involves direct interaction of the guanidinium ion with the DNA or RNA molecule. The guanidinium cations can disrupt the hydrogen bonds between base pairs and interact with the phosphate (B84403) backbone and the surfaces of the nucleobases, destabilizing the helical structure. The potency of denaturation can be modulated by the accompanying anion, with chaotropic anions like thiocyanate (B1210189) enhancing the effect.
Applications of N,n 1,8 Octanediylbisguanidine in Materials Science and Catalysis
Guanidine-Based Functional Polymers and Oligomers
The bifunctional nature of N,N'''-1,8-octanediylbisguanidine makes it a suitable monomer for the synthesis of functional polymers and oligomers. The two guanidine (B92328) groups can serve as reactive sites for polymerization reactions, leading to the formation of novel materials with integrated basicity and hydrogen-bonding sites along the polymer backbone.
Polymers incorporating guanidinium (B1211019) groups (the protonated form of guanidines) are known for their applications as polyelectrolytes, ion-exchange resins, and antimicrobial agents. The synthesis of polymers from N,N'''-1,8-octanediylbisguanidine could proceed through several routes, such as polycondensation reactions with suitable comonomers. For instance, reaction with di-electrophiles could yield linear or cross-linked polymers. The flexible octanediyl spacer would likely impart a degree of elasticity and processability to the resulting polymer, distinguishing it from materials made with more rigid linkers. These guanidine-functionalized polymers could be investigated for applications in water purification, where the basic sites can bind to acidic pollutants, or as solid-supported base catalysts.
While specific research on polymers derived exclusively from N,N'''-1,8-octanediylbisguanidine is not extensively documented, the principles are well-established in the broader field of functional polymers. mdpi.comnih.gov
Integration into Covalent Organic Frameworks (COFs) and Other Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. mdpi.comcolorado.edu They are constructed from molecular building blocks linked by strong covalent bonds. The synthesis of COFs often relies on the reaction between multitopic linkers, such as diamines and dialdehydes, to form stable imine linkages. tcichemicals.com
Theoretically, N,N'''-1,8-octanediylbisguanidine could serve as a nitrogen-rich linear linker in the synthesis of COFs. Its terminal amine-like groups could react with polyaldehydes to form a porous framework. The incorporation of basic guanidine units directly into the COF backbone would create a material with intrinsic catalytic sites and a high affinity for acidic gases like CO2 and SO2. However, the high flexibility of the octanediyl chain might present a challenge to achieving the high degree of crystallinity that is characteristic of COFs. This flexibility could lead to the formation of more amorphous or less-ordered porous organic polymers rather than crystalline COFs.
Nonetheless, grafting N,N'''-1,8-octanediylbisguanidine onto existing porous supports, such as silica (B1680970) or other stable frameworks, represents a more straightforward approach to harnessing its functionality within a porous material architecture.
Catalytic Roles in Organic Transformations
Guanidines are classified as strong organic bases, and their application in organocatalysis is a field of significant interest. ineosopen.org Bisguanidines, in particular, can exhibit enhanced basicity and unique catalytic properties.
N,N'''-1,8-octanediylbisguanidine is structurally a "proton sponge" type of base. The two guanidine groups can cooperate in proton abstraction, leading to a highly stabilized, charge-delocalized monocation. This strong Brønsted basicity, coupled with low nucleophilicity, makes it a promising catalyst for a variety of base-mediated organic reactions. ineosopen.org Examples of such transformations where related guanidine bases have proven effective include Michael additions, Henry (nitroaldol) reactions, and aldol (B89426) condensations. ineosopen.org The use of a strong, non-nucleophilic base like N,N'''-1,8-octanediylbisguanidine can promote these reactions while minimizing unwanted side reactions.
Table 1: Representative Applications of Guanidine Bases in Organic Synthesis (Note: This table shows examples of reactions catalyzed by various guanidine derivatives to illustrate the potential catalytic roles of N,N'''-1,8-octanediylbisguanidine.)
| Reaction Type | Catalyst Example | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| aza-Henry Reaction | Bicyclic Guanidine | Nitromethane | N-Boc imine | 95 | ineosopen.org |
| Michael Addition | Triaryl Guanidine | Diethyl malonate | Chalcone | 98 | ineosopen.org |
| Baylis-Hillman | Pentalkyl Guanidine | Benzaldehyde | Methyl acrylate | 75 | ineosopen.org |
| Aldol Condensation | Chiral Guanidine | Acetone | 4-Nitrobenzaldehyde | 99 | ineosopen.org |
While N,N'''-1,8-octanediylbisguanidine is an achiral molecule, it can be employed in asymmetric catalysis by incorporating it into a chiral environment. This can be achieved in two primary ways:
Modification with Chiral Auxiliaries: Chiral groups can be attached to the guanidine nitrogens, creating a chiral catalyst. This catalyst can then create a stereochemically defined environment around the basic sites, enabling enantioselective proton transfer.
Formation of Chiral Complexes: The bisguanidine can act as a ligand for a chiral metal complex. The resulting assembly combines the reactivity of the guanidine with the stereocontrol of the chiral metal center to mediate asymmetric transformations. nih.gov
Chiral guanidines have been successfully used as catalysts in a range of enantioselective reactions, including conjugate additions, cycloadditions, and alkylations. nih.govbeilstein-journals.orgnih.gov The two guanidine groups in N,N'''-1,8-octanediylbisguanidine could act as bidentate ligands or as two independent catalytic sites, potentially enabling cooperative catalysis where both ends of the molecule interact with the substrates to control stereochemistry.
Advanced Materials for Specific Interactions (e.g., ion sensing, CO2 capture)
The guanidine functional group is well-known for its ability to form strong hydrogen bonds and interact with both cations (via the lone pairs on nitrogen) and anions (in its protonated guanidinium form). This makes materials containing N,N'''-1,8-octanediylbisguanidine promising for applications requiring specific molecular recognition.
Ion Sensing: The protonated guanidinium group is an excellent recognition motif for anions, particularly oxoanions like carboxylates, phosphates, and sulfates, through multiple hydrogen bonds. A polymer or surface functionalized with N,N'''-1,8-octanediylbisguanidine could act as a sensor for such anions. mdpi.com If the molecule is integrated with a fluorophore or chromophore, anion binding could trigger a change in the optical signal (color or fluorescence), enabling quantitative detection. mdpi.com
CO2 Capture: The capture of carbon dioxide, an acidic gas, is a critical environmental technology. Materials with basic functionalities, especially nitrogen-containing groups, are highly effective for CO2 capture. aaqr.orgwvu.edu The guanidine groups in N,N'''-1,8-octanediylbisguanidine are strong bases that can chemically react with CO2. Porous materials functionalized with this bisguanidine could exhibit high capacity and selectivity for CO2 capture from flue gas or air. rsc.org The mechanism would likely involve the formation of a carbamate-like adduct through the reaction of CO2 with the basic nitrogen centers. The performance of such materials would depend on factors like the density of guanidine groups, the porosity of the support, and the stability of the material under cyclic adsorption-desorption conditions.
Table 2: Comparison of CO2 Capture Performance for Amine-Functionalized Adsorbents (Note: This table presents data for other amine-based materials to provide context for the potential performance of materials functionalized with N,N'''-1,8-octanediylbisguanidine.)
| Adsorbent Material | Amine Type | CO2 Capacity (mmol/g) | Conditions | Reference |
| mmen-CuBTTri | Diamine | 2.38 | 25 °C, 0.15 bar CO2 | rsc.org |
| PEI-Silica | Polyamine | 3.0 | 75 °C, 1 bar CO2 | aaqr.org |
| TEPA-SBA-15 | Polyamine | 4.6 | 25 °C, 1 bar CO2 | aaqr.org |
Emerging Research Avenues and Future Outlook for N,n 1,8 Octanediylbisguanidine
Novel Synthetic Methodologies for Architecturally Complex Bisguanidines
The synthesis of guanidines has evolved significantly, moving from classical methods to more sophisticated strategies that allow for the creation of architecturally complex molecules like N,N'''-1,8-octanediylbisguanidine. bohrium.com Historically, the synthesis of di- and tri-aryl guanidines was prominent, particularly for applications such as rubber vulcanization. bohrium.com Modern research, however, focuses on developing high-yield, high-purity methods, with solid-phase synthesis becoming an important technique. bohrium.com
Recent advancements are exploring innovative routes using a variety of reagents and starting materials. bohrium.com One promising approach is the polyaddition reaction of biscarbodiimides with chiral diamines, which has been successfully used to prepare optically active chiral polyguanidines. acs.org This method offers a pathway to polymers with unique (chir)optical properties, which are in growing demand for specialized materials. acs.org Another area of development involves one-pot reactions, such as the quadruple Mannich reaction, which has been used for synthesizing structurally diverse ligands like bispidines, demonstrating a streamlined approach to complex heterocyclic structures. unimi.it These methodologies could be adapted for the synthesis of N,N'''-1,8-octanediylbisguanidine and its derivatives, enabling the construction of molecules with precisely controlled architectures for specific functional applications.
| Synthetic Approach | Description | Potential Advantage for Bisguanidines |
| Solid-Phase Synthesis | The synthesis of molecules on a solid support, allowing for easy purification. bohrium.com | High-yield and high-purity products; suitable for creating libraries of compounds. bohrium.com |
| Polyaddition Reactions | Polymerization reaction between molecules with functional groups, such as biscarbodiimides and diamines. acs.org | Creates novel polyguanidines with specific properties like chirality. acs.org |
| One-Pot Reactions | Multiple sequential reactions occur in a single reactor. unimi.it | Efficient synthesis of complex structures by avoiding lengthy separation processes. unimi.it |
Development of Advanced Analytical Techniques for Specific Bisguanidine Detection
As the applications for bisguanidines expand, so does the need for advanced analytical techniques capable of their specific and sensitive detection. The complexity of biological and environmental samples requires methods that can accurately identify and quantify these compounds at trace levels. mdpi.com
Current research highlights the potential of sophisticated analytical methodologies. mdpi.com Techniques such as UV-vis spectroscopy have been employed to monitor the reaction of Cu(I) bisguanidine complexes, demonstrating its utility in studying the formation of intermediate species. wiley.com For more complex matrices, a combination of chromatographic techniques with high-resolution mass spectrometry (HRMS) offers a powerful tool for detection and quantification. mdpi.com Furthermore, electrochemiluminescence, where specific metal chelates are used as labels in hybridization assays, presents a highly sensitive and versatile system that could be adapted for bisguanidine detection, particularly for compounds that interact with DNA. nih.gov These advanced methods are crucial for understanding the behavior and fate of bisguanidines in various systems.
| Analytical Technique | Principle of Detection | Applicability to Bisguanidines |
| UV-vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a substance in solution. wiley.com | Useful for monitoring reactions and the formation of bisguanidine complexes. wiley.com |
| High-Resolution Mass Spectrometry (HRMS) | Precisely measures the mass-to-charge ratio of ions, allowing for confident identification of compounds. mdpi.com | Enables sensitive detection and accurate quantification in complex samples. mdpi.com |
| Chemiluminescence/Electrochemiluminescence | The emission of light as a result of a chemical reaction, which can be triggered electrochemically. nih.gov | Offers highly sensitive detection, especially for labeled bisguanidines in biological assays. nih.gov |
Exploration of New Applications in Specialized Materials Science
The unique chemical properties of bisguanidines, such as their strong basicity and ability to form stable cations, make them attractive candidates for applications in materials science. researchgate.net N,N'''-1,8-octanediylbisguanidine has been identified for its use as a crosslinking agent, which is essential for modifying the properties of polymeric materials. evitachem.com The guanidinium (B1211019) group is particularly adept at binding to anions like carboxylates and phosphates, making these compounds excellent supporting ligands in coordination and organometallic chemistry. researchgate.net
This capacity for molecular recognition and coordination is being explored for the development of functional materials. researchgate.net Guanidinium-based ionic liquids, for instance, exhibit high catalytic activity and are being investigated for various applications in materials science. researchgate.net The ability of the guanidine (B92328) moiety to be tailored through multiple substitution patterns allows for the design of ligands for a wide range of applications, from polymerization catalysis to the creation of novel nanoparticles and solid-state precursors. researchgate.netcam.ac.uk
Interdisciplinary Research at the Interface of Bisguanidine Chemistry and Materials Engineering
The intersection of bisguanidine chemistry and materials engineering presents a fertile ground for innovation. mines.edustevens.edu Materials engineering focuses on the design and application of materials to meet specific needs, and the versatile chemistry of bisguanidines provides a powerful toolkit for creating novel materials with tailored functionalities. researchgate.netmines.edu
Collaborative research in this area could lead to the development of advanced materials such as inorganic and polymeric membranes, nanostructures based on self-assembly, and new biomaterials. mines.edu For example, the ability of bisguanidines to act as crosslinking agents or as components in polymerization catalysis can be harnessed to engineer polymers with specific mechanical, thermal, or chemical properties. evitachem.comresearchgate.net The synergy between understanding the fundamental chemistry of bisguanidines and applying engineering principles to material design is crucial for translating molecular properties into macroscopic functions. stevens.edu This interdisciplinary approach is key to developing materials for applications in sustainable energy, healthcare, and beyond. stevens.edu
Understanding Complex Biological Interactions at a Molecular Level (Non-clinical)
In the non-clinical realm, research is focused on elucidating the fundamental biological interactions of bisguanidines at the molecular level. Due to their dicationic nature at physiological pH, many bisguanidines are prone to bind to the minor groove of DNA, particularly at AT-rich sites. nih.gov This interaction is believed to be a key mechanism behind the biological activity of some of these compounds. nih.gov
Understanding these interactions requires a range of in vitro assays. bjournal.org Such studies can observe the effects of a compound on various cellular features, including the induction of cell death, changes in gene expression, and alterations in protein profiles. bjournal.org By investigating how N,N'''-1,8-octanediylbisguanidine and related compounds interact with biological macromolecules like DNA and proteins, researchers can gain insight into their mechanisms of action without conducting clinical studies. nih.govbjournal.org This fundamental knowledge is essential for the broader exploration of the chemical biology of guanidine-containing compounds. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
